![molecular formula C20H21N3O3S2 B2945262 3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)benzamide CAS No. 690247-68-8](/img/structure/B2945262.png)
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Anticonvulsant Activity
A study by Rana et al. (2008) involved the synthesis and pharmacological evaluation of 1,3-benzothiazol-2-yl benzamides for their anticonvulsant activities. The compounds demonstrated significant activity in models of epilepsy without showing neurotoxicity or liver toxicity, suggesting their potential as anticonvulsant agents (Rana, Siddiqui, Khan, Haque, & Bhat, 2008).
Synthesis of Heterocyclic Compounds
Mesropyan et al. (2005) reported the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including 1-(5-methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol. These compounds were synthesized by condensation reactions, indicating their relevance in developing novel chemical entities with potential applications in material science and pharmaceuticals (Mesropyan, Ambartsumyan, Avetisyan, Galstyan, & Arutyunova, 2005).
Potential in Cancer Therapy
Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer therapy. The analogs showed significant kinase selectivity and in vivo efficacy in tumor models, pointing to the potential of such compounds in developing new cancer treatments (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Alzheimer’s Disease Treatment
Hafez et al. (2023) explored benzothiazole-based derivatives as multitargeted-directed ligands (MTDLs) for treating Alzheimer’s disease (AD). The study highlighted the compound 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative as a highly potent histamine H3 receptor ligand with multitargeting potential towards enzymes relevant to AD pathology. These findings suggest the compound's utility as a lead structure for developing new AD treatments (Hafez, Dubiel, La Spada, Catto, Reiner-Link, Syu, Abdel-Halim, Hwang, Stark, & Abadi, 2023).
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(22-20-21-17-10-3-4-11-18(17)27-20)15-8-7-9-16(14-15)28(25,26)23-12-5-1-2-6-13-23/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOEUOYUTXRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.